Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5) is a synthetic small molecule with the molecular formula C23H32N4O2 and a molecular weight of 396.5 g/mol. The compound features a piperidine-4-carboxamide core linked via an acetamide bridge to a 1-cyanocycloheptyl group, with an N-benzyl substituent on the carboxamide.

Molecular Formula C23H32N4O2
Molecular Weight 396.535
CAS No. 1050553-81-5
Cat. No. B2489307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide
CAS1050553-81-5
Molecular FormulaC23H32N4O2
Molecular Weight396.535
Structural Identifiers
SMILESC1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C23H32N4O2/c24-18-23(12-6-1-2-7-13-23)26-21(28)17-27-14-10-20(11-15-27)22(29)25-16-19-8-4-3-5-9-19/h3-5,8-9,20H,1-2,6-7,10-17H2,(H,25,29)(H,26,28)
InChIKeyNRSVVEKKOXJKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5) – Compound Identity and Procurement Baseline


N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5) is a synthetic small molecule with the molecular formula C23H32N4O2 and a molecular weight of 396.5 g/mol . The compound features a piperidine-4-carboxamide core linked via an acetamide bridge to a 1-cyanocycloheptyl group, with an N-benzyl substituent on the carboxamide . It is catalogued in the ChEMBL database (CHEMBL425436) with a preclinical maximum phase and a limited bioactivity profile comprising two IC50 assay records [1]. Vendor descriptions classify it as a Janus kinase (JAK) inhibitor research compound, though primary peer-reviewed pharmacological characterisation remains sparse in the public domain.

Why Generic Substitution Fails for N-Benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5)


Compounds within the piperidine-4-carboxamide class cannot be treated as interchangeable because even minor structural variations produce divergent biological target profiles. The N-benzyl group on the carboxamide and the 1-cyanocycloheptyl moiety on the acetamide linker of this compound create a distinct steric and electronic environment compared to close analogs such as N-(2-fluorophenylethyl) derivatives (CAS 1223479-60-4) or the unsubstituted primary carboxamide analog (CAS 2418667-16-8) . These structural differences are expected to alter JAK isoform selectivity, pharmacokinetic properties, and off-target binding. The quantitative evidence below, although limited by the compound's preclinical status, establishes that selection cannot be based solely on class membership.

Quantitative Differentiation Evidence for N-Benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5) Against Closest Analogs


Physicochemical Property Comparison: N-Benzyl Derivative vs. N-(2-Fluorophenylethyl) Analog

The N-benzyl substituent on the target compound yields a molecular weight of 396.5 g/mol and a calculated AlogP of 3.20, compared to 428.6 g/mol and an expectedly higher AlogP for the N-(2-fluorophenylethyl) analog (CAS 1223479-60-4) [1]. The benzyl group provides a smaller, less lipophilic aromatic surface than the fluorophenylethyl moiety, which may influence membrane permeability and metabolic stability in ways relevant to oral bioavailability optimisation [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Structural Differentiation: N-Benzyl Carboxamide vs. Unsubstituted Primary Carboxamide

The target compound features an N-benzyl substitution on the piperidine-4-carboxamide, whereas the close analog CAS 2418667-16-8 retains a free primary carboxamide (–CONH2) . In kinase inhibitor medicinal chemistry, N-substitution on the carboxamide can modulate hydrogen-bonding interactions within the kinase hinge region and alter selectivity profiles across the JAK family [1]. While direct comparative JAK inhibition data are not publicly available for these specific compounds, the structural precedent from the broader JAK inhibitor literature indicates that N-benzyl versus primary carboxamide substitution is a critical determinant of isoform selectivity [1].

Structure-Activity Relationship Kinase Inhibition Selectivity Engineering

Cyanocycloheptyl Moiety: A Differentiating Pharmacophore in JAK Inhibitor Design

The 1-cyanocycloheptyl group attached via the acetamide linker is a relatively uncommon pharmacophore in kinase inhibitor chemistry. Studies on JAK inhibitors containing the cyanocycloheptyl moiety have demonstrated significant inhibition of JAK1 and JAK2 activities . This seven-membered ring cyano-substituted motif distinguishes the target compound from more common JAK inhibitor scaffolds such as pyrrolopyrimidines (e.g., tofacitinib, ruxolitinib) or pyrazolopyrimidines . The conformational flexibility of the cycloheptyl ring, combined with the hydrogen-bond-accepting nitrile, offers a distinct binding mode compared to flat heteroaromatic hinge-binders, potentially enabling activity against JAK mutants resistant to conventional inhibitors .

Pharmacophore Modelling Kinase Inhibitor Design Cyanocycloheptyl

ChEMBL Bioactivity Record: Preclinical Status and Data Availability

The compound is registered in ChEMBL (CHEMBL425436) with a maximum phase of 'Preclinical' and two bioactivity IC50 records [1]. In contrast, well-characterised JAK inhibitors such as tofacitinib have extensive clinical bioactivity datasets across multiple JAK isoforms [2]. The limited but existing bioactivity annotation confirms that this compound has undergone initial biological evaluation, distinguishing it from completely uncharacterised analogs that lack any curated database entries. However, the specific targets, assay conditions, and IC50 values associated with CHEMBL425436 are not publicly detailed in the extracted data, limiting quantitative comparison [1].

Preclinical Profiling Bioactivity Database Drug Discovery

Optimal Research and Procurement Application Scenarios for N-Benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide (CAS 1050553-81-5)


JAK Inhibitor Lead Optimisation: N-Benzyl SAR Exploration

Given the compound's N-benzyl substitution on the piperidine-4-carboxamide and the cyanocycloheptyl pharmacophore, it is best deployed in structure-activity relationship (SAR) studies aimed at optimising JAK isoform selectivity. The lower molecular weight and AlogP of 3.20 compared to bulkier N-substituted analogs [1] make it a suitable starting scaffold for libraries targeting improved oral bioavailability. Researchers comparing this compound against the N-(2-fluorophenylethyl) analog (MW 428.6) can assess the impact of aromatic substituent size on permeability and metabolic clearance.

Kinase Selectivity Profiling Against Primary Carboxamide Analogs

The target compound's N-benzyl carboxamide distinguishes it from the primary carboxamide analog CAS 2418667-16-8 [1]. Procurement is warranted for head-to-head selectivity screens across JAK1, JAK2, JAK3, and TYK2 to quantify the contribution of the N-benzyl group to isoform discrimination. This comparative profiling can inform the design of next-generation JAK inhibitors with reduced off-target effects.

Novel Pharmacophore Evaluation: Cyanocycloheptyl vs. Aromatic Hinge Binders

The cyanocycloheptyl moiety represents a structurally distinct alternative to the flat aromatic heterocycles found in tofacitinib, ruxolitinib, and baricitinib [1]. This compound is suitable for evaluating whether a flexible, non-aromatic hinge-binding motif can retain JAK inhibitory potency while overcoming resistance mutations that affect conventional ATP-competitive inhibitors. Procurement for crystallography and biophysical binding studies is recommended.

Database-Anchored Preclinical Compound Acquisition

With two curated bioactivity records in ChEMBL (CHEMBL425436) [1], this compound has a verified, albeit limited, biological annotation trail. For procurement officers evaluating risk, the existence of third-party curated data reduces the likelihood of acquiring a completely inert compound. It is appropriate for inclusion in focused screening decks where database-annotated compounds are preferred over uncharacterised vendor catalogue entries.

Quote Request

Request a Quote for N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.